molecular formula C14H28N2O3 B11760049 N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester

N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester

Cat. No.: B11760049
M. Wt: 272.38 g/mol
InChI Key: MXNWARAWBOJCJF-NWDGAFQWSA-N
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Description

N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester is a complex organic compound with the molecular formula C14H28N2O3. This compound is known for its unique structural features, which include a tetrahydropyran ring and a tert-butyl ester group. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

The synthesis of N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester involves several steps. One common method includes the reaction of a suitable amine with a carbamate derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles. Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes and altering their activity. This can lead to changes in biochemical processes and cellular functions .

Comparison with Similar Compounds

N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester can be compared with other similar compounds such as:

Properties

Molecular Formula

C14H28N2O3

Molecular Weight

272.38 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-amino-3-[(3S)-oxan-3-yl]propan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16(4)12(9-15)8-11-6-5-7-18-10-11/h11-12H,5-10,15H2,1-4H3/t11-,12+/m0/s1

InChI Key

MXNWARAWBOJCJF-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](C[C@@H]1CCCOC1)CN

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1CCCOC1)CN

Origin of Product

United States

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